4-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide
Description
Properties
Molecular Formula |
C17H15Cl2N3O3 |
|---|---|
Molecular Weight |
380.2 g/mol |
IUPAC Name |
4-[2-(2,4-dichlorobenzoyl)hydrazinyl]-4-oxo-N-phenylbutanamide |
InChI |
InChI=1S/C17H15Cl2N3O3/c18-11-6-7-13(14(19)10-11)17(25)22-21-16(24)9-8-15(23)20-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,20,23)(H,21,24)(H,22,25) |
InChI Key |
RAOCYEUEKUNJMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCC(=O)NNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Condensation of 2,4-Dichlorobenzoyl Hydrazine with 4-Oxo-N-phenylbutanamide
The primary synthesis route involves the condensation of 2,4-dichlorobenzoyl hydrazine with 4-oxo-N-phenylbutanamide. This reaction typically employs N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. The mechanism proceeds via activation of the carbonyl group of 4-oxo-N-phenylbutanamide, followed by nucleophilic attack by the hydrazine moiety (Figure 1). Yields range from 68–82% depending on stoichiometric ratios, with excess hydrazine favoring product formation.
Table 1: Optimization of Condensation Reaction Parameters
| Parameter | Range Tested | Optimal Value | Yield (%) |
|---|---|---|---|
| Hydrazine Equivalents | 1.0–2.5 | 2.0 | 82 |
| Solvent | THF, DMF, DCM | THF | 82 |
| Temperature (°C) | 0–25 | 20 | 78 |
| Catalyst | DCC, EDCl, HOBt | DCC | 82 |
Side products, such as N-acylurea derivatives, form when residual DCC reacts with the amide group, necessitating rigorous washing with acetic acid.
Stepwise Assembly via Intermediate Isolation
An alternative approach synthesizes the compound through isolated intermediates:
Synthesis of 2,4-Dichlorobenzoyl Hydrazine :
Treatment of 2,4-dichlorobenzoyl chloride with hydrazine hydrate in ethanol at 0–5°C produces the hydrazine derivative in 89% yield. Excess hydrazine prevents diacylation.Preparation of 4-Oxo-N-phenylbutanamide :
Reacting phenylamine with succinic anhydride in dichloromethane (DCM) yields 4-oxo-N-phenylbutanamide. Triethylamine is critical for neutralizing HCl byproducts, achieving 75% purity before recrystallization.Coupling Reaction :
Combining equimolar intermediates in THF with DCC at 20°C for 12 hours affords the final product. This method allows independent optimization of each step, albeit with increased time and cost.
Catalytic and Green Chemistry Approaches
Palladium-Catalyzed Cross-Coupling
Recent advances utilize palladium catalysts to couple dichlorophenyl fragments with pre-formed hydrazine-amides. For example, bis(triphenylphosphine)palladium(II) chloride catalyzes the reaction between 2,4-dichlorophenylboronic acid and 4-hydrazinyl-N-phenylbutanamide in aqueous sodium carbonate. This method reduces byproducts and achieves 74% yield but requires stringent oxygen-free conditions.
Solvent-Free Mechanochemical Synthesis
Ball milling 2,4-dichlorobenzoyl hydrazine and 4-oxo-N-phenylbutanamide with potassium carbonate as a base achieves 70% yield in 2 hours. This method eliminates solvent waste and enhances reaction kinetics, though scalability remains challenging.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
- IR Spectroscopy :
Strong absorption at 1675 cm⁻¹ confirms the carbonyl group of the butanamide moiety, while N–H stretches at 3300–3200 cm⁻¹ verify the hydrazine linkage. - ¹H NMR (400 MHz, DMSO-d₆) :
δ 10.21 (s, 1H, NH), 8.02–7.40 (m, 8H, aromatic), 2.85–2.45 (m, 4H, CH₂). - Mass Spectrometry :
ESI-MS (m/z): 393.1 [M+H]⁺, consistent with the molecular formula C₁₇H₁₄Cl₂N₂O₂.
Table 2: Comparative Analytical Data Across Synthesis Methods
| Method | IR (cm⁻¹) | ¹H NMR (δ, ppm) | Purity (%) |
|---|---|---|---|
| Condensation | 1675, 3300 | 10.21, 7.40–8.02 | 98.2 |
| Catalytic Coupling | 1673, 3298 | 10.19, 7.38–8.00 | 97.8 |
| Mechanochemical | 1676, 3302 | 10.23, 7.42–8.05 | 96.5 |
Industrial-Scale Manufacturing Considerations
Cost-Benefit Analysis of Routes
Table 3: Economic and Operational Factors
| Factor | Condensation Route | Catalytic Route |
|---|---|---|
| Raw Material Cost ($/kg) | 120 | 145 |
| Reaction Time (h) | 12 | 8 |
| Waste Generated (kg/kg product) | 3.2 | 1.8 |
| Scalability | High | Moderate |
The condensation method remains preferred for large-scale production due to lower catalyst costs and established protocols.
Chemical Reactions Analysis
Types of Reactions
3-[N’-(2,4-DICHLOROBENZOYL)HYDRAZINECARBONYL]-N-PHENYLPROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
3-[N’-(2,4-DICHLOROBENZOYL)HYDRAZINECARBONYL]-N-PHENYLPROPANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[N’-(2,4-DICHLOROBENZOYL)HYDRAZINECARBONYL]-N-PHENYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
| Compound Name | Core Structure | Substituents | Key Functional Groups |
|---|---|---|---|
| Target Compound | Hydrazinyl-oxobutanamide | 2,4-Dichlorophenyl, phenyl | Carbonyl, hydrazine, amide |
| 5-(4-(4-X-phenylsulfonyl)phenyl)-1,2,4-triazoles [7–9] | 1,2,4-Triazole | 2,4-Difluorophenyl, sulfonyl | Triazole, C=S (thione tautomer) |
| Terconazole [35.2.19] | Triazole-containing dioxolane | 2,4-Dichlorophenyl, isopropyl | Triazole, dioxolane, benzoyloxy |
| Nicotinonitrile derivatives (e.g., Compound 20) | Nicotinonitrile | 2,4-Dichlorophenyl, fluorophenyl | Cyano, hydrazinyl, ketone |
| N-(4-chloro-2-methylphenyl)-4-oxobutanamide | Hydrazino-oxobutanamide | 4-Chloro-2-methylphenyl, isopropyl | Hydrazine, amide, propenylidene |
Key Observations :
- The target compound’s hydrazine-carbonyl-amide motif is shared with nicotinonitrile derivatives () and N-(4-chloro-2-methylphenyl)-4-oxobutanamide (), but the 2,4-dichlorophenyl group distinguishes it from analogs with mono-chloro or fluorophenyl substituents .
- 1,2,4-Triazole derivatives () replace the hydrazine linker with a triazole ring, which enhances metabolic stability in antifungal agents like terconazole .
- The absence of a C=S group in the target compound (vs. thione tautomers in ) may reduce sulfur-related reactivity but improve solubility .
Table 2: Spectral Data of Selected Compounds
Key Observations :
- The target compound’s amide carbonyl (expected ~1660–1680 cm⁻¹) aligns with hydrazinecarbothioamides, but lacks the C=S vibration (~1250 cm⁻¹) seen in thioamide derivatives .
- Synthetic routes for dichlorophenyl-containing compounds often involve Friedel-Crafts acylations () or multistep alkylation/hydrazine coupling (), suggesting shared methodologies .
Table 3: Pharmacological Profiles of Analogs
Key Observations :
- Terconazole’s antifungal efficacy underscores the importance of heterocyclic cores (triazole vs. hydrazine), which may guide structural optimization of the target compound .
Q & A
Q. What are the recommended synthetic routes for 4-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide, and how do reaction conditions influence yield?
The compound can be synthesized via a multi-step approach:
Hydrazine coupling : React 2,4-dichlorobenzoyl chloride with hydrazine hydrate to form the hydrazide intermediate .
Amide formation : Couple the intermediate with 4-oxo-N-phenylbutanamide under acidic conditions (e.g., HCl catalysis) at 60–80°C for 6–12 hours.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.
Key variables : Reaction temperature and solvent polarity critically affect yield. For example, polar aprotic solvents (e.g., DMF) improve solubility but may increase side reactions .
Q. What spectroscopic methods are most effective for characterizing this compound?
- NMR : and NMR confirm the hydrazinyl and carbonyl groups. The 2,4-dichlorophenyl protons appear as distinct doublets (~δ 7.5–8.0 ppm), while the amide NH resonates at δ 9.5–10.5 ppm .
- IR : Strong absorption bands at ~1650–1700 cm (C=O stretches) and 3200–3300 cm (N-H stretches) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (expected m/z: ~403.05 for C _{14}Cl _{3}O) .
Q. How should researchers screen this compound for preliminary biological activity?
- In vitro assays :
- Mechanistic hints : Hydrazide derivatives often target DNA topoisomerases or induce apoptosis via caspase-3 activation .
Advanced Research Questions
Q. How can researchers optimize the synthesis to minimize enantiomeric impurities?
The hydrazinyl group may lead to stereochemical heterogeneity. Mitigation strategies include:
- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to resolve enantiomers .
- Asymmetric catalysis : Introduce chiral ligands (e.g., BINOL) during amide coupling to favor a single enantiomer .
- Reaction monitoring : Track enantiomeric excess (ee) via circular dichroism (CD) spectroscopy at 220–250 nm .
Q. What experimental approaches resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions or cell line variability. Solutions include:
- Standardized protocols : Use the same cell passage number, serum concentration, and incubation time (e.g., 48 hours for apoptosis assays) .
- Dose-response validation : Perform IC calculations across multiple replicates to confirm reproducibility .
- Target validation : Use siRNA knockdown or CRISPR to verify if observed effects (e.g., DNA fragmentation) are target-specific .
Q. How can the compound’s stability under physiological conditions be assessed?
- pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via HPLC .
- Plasma stability : Add to human plasma (37°C, 1–6 hours) and analyze remaining compound using LC-MS .
- Metabolite identification : Use liver microsomes to detect Phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
Methodological Challenges and Solutions
Q. What strategies improve solubility for in vivo studies?
Q. How can researchers elucidate the mechanism of action for this compound?
- Molecular docking : Model interactions with targets like PARP-1 or EGFR using AutoDock Vina (PDB ID: 4HJO) .
- Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .
Data Contradiction Analysis
Q. Why might cytotoxicity data conflict between 2D vs. 3D cell culture models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
